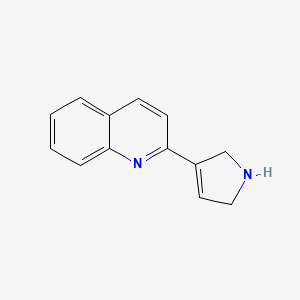

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline

Descripción

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline is a quinoline derivative featuring a partially saturated pyrrole ring fused at the 2-position of the quinoline core. This structural motif introduces unique electronic and steric properties due to the conjugation of the quinoline’s aromatic system with the dihydropyrrole ring’s electron-rich heterocycle.

Propiedades

Número CAS |

918871-87-1 |

|---|---|

Fórmula molecular |

C13H12N2 |

Peso molecular |

196.25 g/mol |

Nombre IUPAC |

2-(2,5-dihydro-1H-pyrrol-3-yl)quinoline |

InChI |

InChI=1S/C13H12N2/c1-2-4-12-10(3-1)5-6-13(15-12)11-7-8-14-9-11/h1-7,14H,8-9H2 |

Clave InChI |

SSSOTJBXYRJGIG-UHFFFAOYSA-N |

SMILES canónico |

C1C=C(CN1)C2=NC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .

Análisis De Reacciones Químicas

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Aplicaciones Científicas De Investigación

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline has been explored for various scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Materials Science: Its unique structure allows for the exploration of new materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Electronic Properties and Absorption Spectra

The electronic behavior of quinoline derivatives is highly dependent on substituents and fused heterocycles. 4-Methoxyquinoline derivatives (e.g., compounds 6a–l) exhibit λmax absorption in the 310–390 nm range, attributed to π–π* transitions of the quinoline ring and charge-transfer interactions with aryl substituents . For instance:

- Derivatives with electron-donating groups (e.g., 6d: 2-(4-methoxyphenyl) and 4-fluorophenyl vinyl) show intensified absorption at ~340 nm due to increased quinoline electron density.

- Chloro-substituted styryl groups enhance absorption intensity more than fluoro substituents, likely due to higher electron-withdrawing effects .

In contrast, 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline is expected to exhibit redshifted absorption compared to non-annulated quinolines.

Data Table: Key Comparisons

Discussion of Contradictions and Limitations

- Synthetic Complexity: Pyranoquinolines are synthesized via straightforward reductive cyclization , whereas dihydropyrrole annulation may require advanced catalysis or protecting-group strategies.

- Data Gaps: Direct experimental data for 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline are absent in the provided evidence, necessitating cautious inference from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.